
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-nitro-2H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-2-(1H-pyrazol-3-yl)-1H-indole is a chemical compound with the molecular formula C9H7N3O3 It is characterized by the presence of a nitro group, a pyrazole ring, and an indole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2-(1H-pyrazol-3-yl)-1H-indole typically involves the nitration of 2-(1H-pyrazol-3-yl)-1H-indole. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the indole ring.
Industrial Production Methods
Industrial production methods for 4-nitro-2-(1H-pyrazol-3-yl)-1H-indole may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-2-(1H-pyrazol-3-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-(1H-pyrazol-3-yl)-1H-indole-4-amine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Nitro-2-(1H-pyrazol-3-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-nitro-2-(1H-pyrazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole and pyrazole rings may also contribute to binding interactions with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitro-2-(1H-pyrazol-3-yl)phenol
- 2-(1H-Pyrazol-3-yl)-1H-indole
- 4-Amino-2-(1H-pyrazol-3-yl)-1H-indole
Uniqueness
4-Nitro-2-(1H-pyrazol-3-yl)-1H-indole is unique due to the combination of its nitro group, pyrazole ring, and indole structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
827317-33-9 |
|---|---|
Formule moléculaire |
C11H8N4O2 |
Poids moléculaire |
228.21 g/mol |
Nom IUPAC |
4-nitro-2-(1H-pyrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C11H8N4O2/c16-15(17)11-3-1-2-8-7(11)6-10(13-8)9-4-5-12-14-9/h1-6,13H,(H,12,14) |
Clé InChI |
PXNNMPAUEBDZSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(N2)C3=CC=NN3)C(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


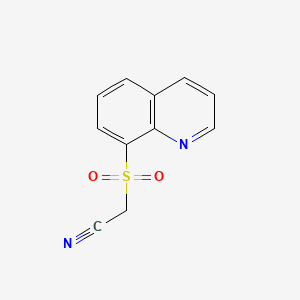
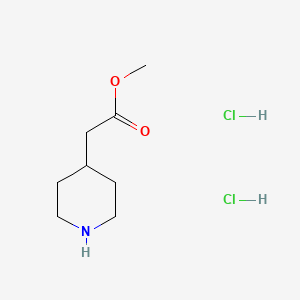
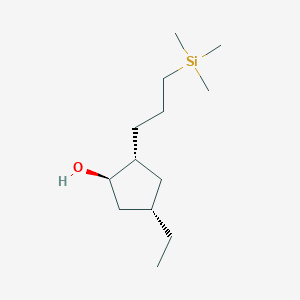

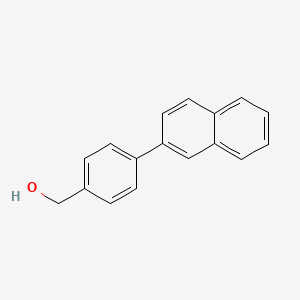
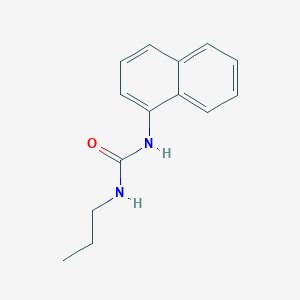



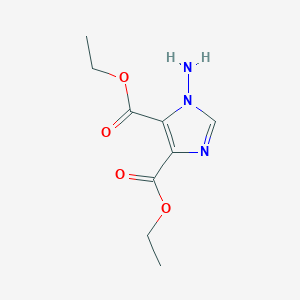

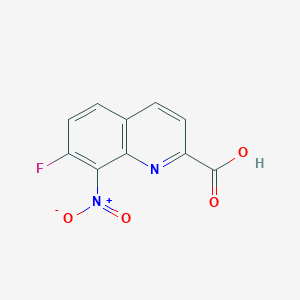
![2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B11877586.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11877605.png)
